4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is an organic compound classified within the indole derivatives, characterized by the presence of a bromoethyl group and a chloro substituent on the indole ring. This compound is identified by its CAS number 120427-95-4 and has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development, particularly as a building block for synthesizing pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one typically involves several key steps:
In industrial settings, continuous flow processes may be employed to optimize yield and purity, with precise control over reaction conditions such as temperature and pressure being critical for large-scale synthesis.
The molecular formula of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is C10H9BrClN, with a molecular weight of approximately 240.54 g/mol. The structure features:
The presence of these substituents significantly influences the compound's electronic properties and steric configuration, which are critical for its biological activity and interactions with various targets .
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is involved in several types of chemical reactions:
These reactions highlight the versatility of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one as a synthetic intermediate in organic chemistry.
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one exhibits several notable physical and chemical properties:
The compound's reactivity profile is influenced by its functional groups, making it suitable for further modifications in synthetic applications .
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one has several significant scientific applications:
The systematic IUPAC name for this compound is 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one, which precisely defines its molecular framework according to International Union of Pure and Applied Chemistry conventions. This nomenclature locates the bromoethyl substituent at the 4-position of the indoline ring, specifies the chloro substituent at the 3-position, and identifies the 2-one lactam functionality. The compound is extensively documented in chemical literature and commercial catalogs under numerous synonyms that reflect its role as a synthetic intermediate and its structural features [2] [4] [6].
Table 1: Comprehensive List of Synonyms for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one
Synonym | Context of Use |
---|---|
4-(2-Bromoethyl)-3-chloro-1H-indol-2(3H)-one | Chemical supplier inventories |
4-(2-Bromoethyl)-3-chloro-1,3-dihydroindol-2-one | Pharmaceutical patent literature |
Ropinirole intermediate | Manufacturing documentation |
4-(2-Bromoethyl)-3-chloro-2,3-dihydro-1H-indol-2-one | Research publications |
2H-Indol-2-one,4-(2-bromoethyl)-3-chloro-1,3-dihydro- | Registry databases |
4-(2-Bromoethyl)-3-chloroindolin-2-one | Synthetic chemistry references |
These alternative designations appear consistently across chemical databases, patent documents, and scientific publications, facilitating cross-referencing among chemical, pharmacological, and industrial sources. The frequent designation as "Ropinirole intermediate" explicitly references its principal industrial application in synthesizing this specific dopamine receptor agonist [2] [6].
This compound possesses the unique CAS Registry Number 120427-95-4, providing an unambiguous identifier in chemical databases and regulatory documentation. Its molecular formula is C₁₀H₉BrClNO, indicating a 10-carbon framework with bromine, chlorine, nitrogen, and oxygen heteroatoms. The molecular weight is precisely 274.54 grams per mole, as calculated from isotopic compositions and verified through mass spectrometry [2] [4] [6].
Table 2: Molecular Structure and Physicochemical Identifiers
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 120427-95-4 | Chemical Abstracts Service |
Molecular Formula | C₁₀H₉BrClNO | Elemental analysis |
Exact Molecular Weight | 274.54 g/mol | Mass spectrometry |
InChI Key | FUHGGNYHOLHJRR-UHFFFAOYSA-N | IUPAC Standard InChI |
Canonical SMILES | C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | Line notation |
The InChI Key FUHGGNYHOLHJRR-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure, enabling precise computational chemistry applications and database searches. The canonical SMILES string "C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr" encodes the atomic connectivity, explicitly defining the bromoethyl substituent position relative to the chloro-oxindole core. These identifiers facilitate accurate compound tracking across chemical inventory systems, pharmacological databases, and scientific literature, ensuring consistency in research and development activities [4] [6].
The compound emerged as a strategically significant intermediate during late 1980s drug development programs targeting dopaminergic systems. Its initial synthesis and characterization were driven by necessity for scalable routes to Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one), a then-investigational dopamine agonist. Early synthetic routes to Ropinirole encountered efficiency limitations due to lack of regioselectivity in alkylation steps, where conventional bromide intermediates produced substantial elimination byproducts during amination with di-n-propylamine. This side reactivity reduced yields to approximately 60%, rendering commercial production economically challenging [6].
Process chemistry innovations between 1990-2000 established 4-(2-bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one as a superior intermediate by leveraging two key features: (1) The C-3 chloro substituent electronically stabilized the ring system against decomposition during transformations, and (2) the C-4 bromoethyl side chain could be selectively functionalized. This compound became commercially viable following optimization of the ferric chloride-mediated cyclization of β-nitrostyrene precursors—a critical methodology that enabled efficient construction of the 3-chlorooxindole core. Manufacturing protocols subsequently evolved to employ sulfonate ester derivatives (particularly tosylates) of the intermediate, which improved amination selectivity to 88% by suppressing elimination pathways during the critical nitrogen-carbon bond formation step with dialkylamines [6].
The intermediate's current Good Manufacturing Practice production adheres to stringent quality control specifications, with purity requirements exceeding 95% for pharmaceutical use. Analytical profiles include comprehensive characterization by nuclear magnetic resonance spectroscopy (proton and carbon-13), high-performance liquid chromatography, and elemental analysis to confirm identity and purity. Current industrial suppliers provide the compound at various scales, with pricing reflecting its high-value application: approximately $213 per 250mg at research quantities and $909 per 5 grams at production volumes [2] [4] [6].
The strategic importance of 4-(2-bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one derives from its molecular architecture, which precisely positions two reactive centers for sequential functionalization to create dopamine receptor agonists. The bromoethyl sidechain serves as an electrophilic handle for carbon-nitrogen bond formation with secondary amines, while the chloro substituent provides either a site for further substitution or acts as a stabilizing group that can be removed during final API synthesis. This controlled bifunctionality enables efficient production of molecules that mimic dopamine's spatial configuration—a critical requirement for receptor activation [8].
The compound achieves its primary application in synthesizing Ropinirole hydrochloride, a selective D2/D3 dopamine receptor agonist approved for Parkinson's disease and restless legs syndrome. In the commercial synthesis, nucleophilic displacement of the bromine atom with di-n-propylamine installs the critical dialkylaminoethyl pharmacophore, while subsequent reductive dechlorination yields the active pharmaceutical ingredient. The intermediate's significance extends beyond this specific drug, as its structure serves as a template for novel dopamine agonists exemplified in patent US7544685B2, which claims structural analogs for neurological disorders. These analogs retain the 2-oxindole core but modify the ethylamine sidechain and ring substituents to modulate receptor selectivity and pharmacokinetic profiles [6] [8].
Molecular editing of this intermediate has generated investigational compounds with improved blood-brain barrier penetration and receptor subtype specificity. For example, the compound enabled development of (2R,4aR,10aR)-2-methylsulfanylmethyl-4-propyl-3,4,4a,5,10,10a-hexahydro-2H-naphtho[2,3-b][1,4]oxazin-9-ol (designated Compound 27 in preclinical studies), which demonstrated a receptor activation profile comparable to Rotigotine but with enhanced metabolic stability. These structural modifications illustrate how this versatile intermediate facilitates exploration of structure-activity relationships in dopaminergic therapeutics, particularly through variations of the amine moiety and ring system modifications while preserving the hydrogen-bonding capable oxindole motif [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: